3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, typically starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure This can be achieved through a series of condensation reactions involving appropriate aromatic amines and aldehydesIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:
1-(4-hydroxy-3-methoxyphenyl)butan-1-one: This compound has a similar hydroxy and methoxy substitution pattern but lacks the complex diazepine structure.
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one: Another compound with similar functional groups but a simpler structure.
1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Similar in terms of functional groups but differs in the overall molecular framework. The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C30H30N2O3 |
---|---|
Molecular Weight |
466.6g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H30N2O3/c1-4-28(34)32-26-8-6-5-7-24(26)31-25-17-22(20-13-15-23(35-3)16-14-20)18-27(33)29(25)30(32)21-11-9-19(2)10-12-21/h5-16,22,30-31H,4,17-18H2,1-3H3 |
InChI Key |
JFXZBHQMTDIWTH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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